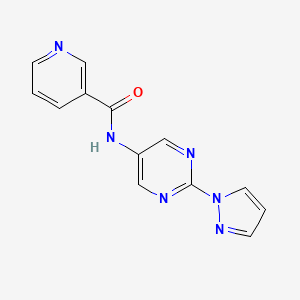

N-(2-(1H-吡唑-1-基)嘧啶-5-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

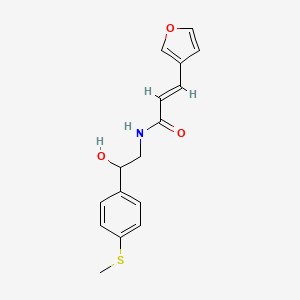

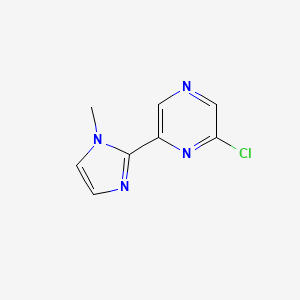

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is a compound that belongs to the class of organic compounds known as pyrazoles . It is a part of a larger family of compounds known as azinyl azolyl pyrimidines, which are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .

Synthesis Analysis

The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” involves the use of various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Routes have been proposed for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which include this compound .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Experimental and theoretical studies of the electronic structure of the resulting compounds have been carried out .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” are influenced by the presence of the pyrimidine ring. It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” can be inferred from similar compounds. For instance, one related compound was described as a white solid with a melting point of 147–150 °C . Another related compound was described as a light yellow solid with a melting point of 130–133 °C .科学研究应用

Application in Heck Coupling Reaction

The compound has been used in the synthesis of NNN pincer palladium (II) complexes . These complexes have been applied to the Heck coupling reaction of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

Antileishmanial Activity

The compound has shown potent antileishmanial activity . Specifically, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Antimalarial Activity

The compound has also demonstrated antimalarial activity . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Role in NAD+ Salvage Pathway

The compound plays a role in the NAD+ salvage pathway . Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of this pathway, and NAD+ plays a pivotal role in many biological processes including metabolism and aging .

C–H Bond Functionalization

The compound has been used in Rh (III)-catalyzed and solvent-controlled C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

CDK2 Inhibition

The compound has been used in the development of CDK2 inhibitors . Among them, compound 15 was the most potent CDK2 inhibitor with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

作用机制

While the specific mechanism of action for “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is not explicitly mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities. For example, pyrazole-containing compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

属性

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFJYJVYKGRSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2839863.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)

![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)